n-(3-(Dimethylamino)propyl)-n-((ethylamino)carbonyl)-6-ergoline-8-carboxamid

Prolactin inhibition D₂ agonism Pituitary cell assay

N-(3-(Dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-ergoline-8-carboxamide, designated cabergoline (CAS 81409-90-7; FCE-21336), is a synthetic ergoline-derived dopamine D2-like receptor agonist with the molecular formula C₂₆H₃₇N₅O₂ and a molecular weight of 451.6 g/mol. It exhibits high affinity for D₂ (Ki = 0.7 nM), D₃ (Ki = 1.5 nM), and 5-HT₂B (Ki = 1.2 nM) receptors, and acts as a long-acting, potent inhibitor of prolactin secretion via direct agonism at pituitary lactotroph D₂ receptors.

Molecular Formula C26H37N5O2
Molecular Weight 451.6 g/mol
Cat. No. B11936022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(3-(Dimethylamino)propyl)-n-((ethylamino)carbonyl)-6-ergoline-8-carboxamid
Molecular FormulaC26H37N5O2
Molecular Weight451.6 g/mol
Structural Identifiers
SMILESCCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C
InChIInChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21?,23-/m1/s1
InChIKeyKORNTPPJEAJQIU-DICHZYRTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cabergoline (N-(3-(Dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-ergoline-8-carboxamide) in Dopamine Agonist Procurement: Core Identity and Receptor Profile


N-(3-(Dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-ergoline-8-carboxamide, designated cabergoline (CAS 81409-90-7; FCE-21336), is a synthetic ergoline-derived dopamine D2-like receptor agonist with the molecular formula C₂₆H₃₇N₅O₂ and a molecular weight of 451.6 g/mol . It exhibits high affinity for D₂ (Ki = 0.7 nM), D₃ (Ki = 1.5 nM), and 5-HT₂B (Ki = 1.2 nM) receptors, and acts as a long-acting, potent inhibitor of prolactin secretion via direct agonism at pituitary lactotroph D₂ receptors [1]. Cabergoline is used clinically in hyperprolactinemia, prolactinoma, and Parkinson's disease; its procurement for research spans endocrinology, neuropharmacology, and reproductive biology applications [1].

Why Cabergoline Cannot Be Interchanged with Other Dopamine Agonists in Hyperprolactinemia Research and Clinical Procurement


Dopamine agonists within the ergoline class exhibit marked divergence in receptor selectivity profiles, pharmacokinetic half-lives, and clinical efficacy endpoints that preclude generic substitution. Cabergoline demonstrates significantly higher D₂ receptor selectivity compared with bromocriptine and pergolide [1], a plasma elimination half-life approximately 10- to 20-fold longer than bromocriptine [1], and superior clinical normoprolactinemia rates in head-to-head randomized trials (83% vs. 59%; P < 0.001) [2]. These quantitative pharmacological differences translate directly into divergent dosing schedules, tolerability profiles, and patient compliance outcomes that carry material consequences for study design reproducibility and therapeutic decision-making.

Quantitative Differentiation Evidence for Cabergoline Against Comparator Dopamine Agonists: A Procurement-Focused Analysis


Cabergoline Exhibits 34-Fold Greater In Vitro Prolactin Suppression Potency Than Bromocriptine in Pituitary Lactotroph Cells

In primary cultures of rat anterior pituitary cells, cabergoline inhibited prolactin secretory activity with an IC₅₀ of 0.1 nmol/L, whereas bromocriptine required a concentration of 3.4 nmol/L to achieve the same 50% inhibition [1]. This represents a 34-fold potency advantage for cabergoline at the cellular target level, directly reflecting its higher D₂ receptor affinity and longer receptor occupancy time [1].

Prolactin inhibition D₂ agonism Pituitary cell assay

D₂ Receptor Binding Affinity and D₂/D₁ Selectivity of Cabergoline Exceed Those of Bromocriptine and Pergolide

In rat striatal membrane binding assays, cabergoline demonstrated D₂ receptor affinity ranked pergolide ≥ cabergoline > bromocriptine, with cabergoline's D₂ affinity approximately 7-fold higher than bromocriptine's [1]. Critically, the D₂/D₁ selectivity of cabergoline was higher than that of both bromocriptine and pergolide [1]. In human striatal tissue, cabergoline exhibited a D₂ Ki of 0.61 nM, representing the highest D₂ affinity among clinically used dopamine agonists tested alongside lisuride (Ki = 0.95 nM), and markedly exceeding pramipexole (Ki = 79.5 μM) and ropinirole (Ki = 98.7 μM) [2]. Cabergoline is approximately 50-fold selective for D₂-like receptors over D₁ receptors (pIC₅₀ 7.96 for D₂ vs. 6.25 for D₁) [3].

D₂ receptor affinity D₂/D₁ selectivity Ergot alkaloid pharmacology

Cabergoline Possesses the Longest Elimination Half-Life Among Clinically Used Dopamine Agonists, Enabling Once-Weekly Dosing

Cabergoline exhibits a plasma elimination half-life of 63 to 109 hours in humans, which is the longest among all dopamine agonists in clinical use [1][2]. In direct comparison, bromocriptine has a half-life of 3–6 hours, pergolide 12–27 hours, quinagolide 11.5–17 hours, pramipexole 8–12 hours, and ropinirole approximately 6 hours [2][3]. This pharmacokinetic profile permits cabergoline administration once or twice weekly for hyperprolactinemia, versus 2–3 times daily for bromocriptine [3]. The half-life is unaffected by food, age, gender, or mild-to-moderate renal impairment [1].

Pharmacokinetics Elimination half-life Dosing frequency

Cabergoline Achieves Superior Clinical Normoprolactinemia Rates Versus Bromocriptine in a Randomized Double-Blind Multicenter Trial

In a pivotal double-blind, randomized trial of 459 women with hyperprolactinemic amenorrhea, cabergoline (0.5–1.0 mg twice weekly) achieved stable normoprolactinemia in 83% of patients (186/223) compared with 59% (138/236) for bromocriptine (2.5–5.0 mg twice daily) over 8–24 weeks of treatment (P < 0.001) [1]. Ovulatory cycles or pregnancy were achieved in 72% of cabergoline-treated women versus 52% of bromocriptine-treated women (P < 0.001), and persistent amenorrhea was lower with cabergoline (7% vs. 16%) [1].

Hyperprolactinemia Normoprolactinemia Randomized controlled trial

Cabergoline Demonstrates Significantly Lower Discontinuation Rates Due to Adverse Events Compared with Bromocriptine

In the same randomized controlled trial, adverse effects were recorded in 68% of women receiving cabergoline versus 78% receiving bromocriptine (P = 0.03) [1]. The drug discontinuation rate due to intolerance was 3% for cabergoline compared with 12% for bromocriptine (P < 0.001), a 4-fold reduction [1]. Gastrointestinal adverse effects were significantly less frequent, less severe, and of shorter duration in the cabergoline group [1]. A separate randomized trial by Sabuncu et al. (2001) confirmed that adverse events occurred in 12% of cabergoline patients versus 53% of bromocriptine patients (P < 0.01) [2].

Tolerability Adverse event discontinuation Drug safety

Cabergoline Effectively Normalizes Prolactin in Approximately 80% of Patients Resistant or Intolerant to Bromocriptine

Among patients with documented resistance or intolerance to bromocriptine, cabergoline achieved normalization of serum prolactin levels in approximately 80% of cases [1]. In a prospective study by Di Sarno et al. (2001), 80% of bromocriptine-resistant patients and 85% of quinagolide-resistant patients responded to cabergoline with prolactin normalization, and 70% demonstrated tumor size reduction [1]. This contrasts sharply with the near-zero probability of achieving normoprolactinemia by substituting another ergot derivative of similar pharmacological profile, establishing cabergoline as the unique salvage option within the class.

Bromocriptine resistance Dopamine agonist switch Prolactinoma salvage therapy

Cabergoline Procurement: Evidence-Based Application Scenarios in Research and Industrial Settings


Hyperprolactinemia and Prolactinoma Preclinical Research Models

Cabergoline is the compound of choice for preclinical hyperprolactinemia research requiring potent, sustained prolactin suppression. Its 34-fold greater in vitro potency (IC₅₀ = 0.1 nM) versus bromocriptine (IC₅₀ = 3.4 nM) [1] enables lower dosing in cell-based assays, while the 63–109-hour elimination half-life [2] supports chronic in vivo dosing regimens with reduced animal handling stress. In rodent models of prolactinoma, cabergoline achieves tumor shrinkage in up to 80% of cases [3], providing a robust positive control for studies evaluating novel antiprolactinemic agents.

D₂ Dopamine Receptor Selectivity Reference Standard for Screening Assays

Cabergoline's D₂ receptor Ki of 0.61–0.7 nM and ~50-fold selectivity over D₁ receptors [1] make it an ideal reference agonist for D₂ receptor binding and functional assays. Its superior D₂/D₁ selectivity compared to bromocriptine and pergolide [1] minimizes off-target D₁ activation, critical for assay systems where clean D₂-like pharmacology must be isolated. Procurement as an authenticated reference standard (≥99% purity by HPLC) supports reproducible screening campaigns in drug discovery programs targeting dopamine receptor subtypes.

Bromocriptine-Resistant Disease Model Development

In research investigating mechanisms of dopamine agonist resistance in prolactinomas, cabergoline serves dual roles: as the rescue agent capable of normalizing prolactin in ~80% of bromocriptine-resistant cases [1], and as a pharmacological tool to probe differential D₂ receptor signaling. Procurement of both cabergoline and bromocriptine from a single validated source enables controlled comparative studies examining receptor desensitization, DRD2 isoform switching, and post-receptor signaling alterations that underlie clinical dopamine agonist resistance [1].

Long-Acting Dopamine Agonist Pharmacokinetic/Pharmacodynamic Modeling

Cabergoline's uniquely long elimination half-life (63–109 hours) [1], coupled with the fact that its pharmacokinetics are unaffected by food, age, gender, or mild-to-moderate renal impairment [1], makes it the preferred compound for PK/PD modeling of sustained dopamine agonism. Unlike bromocriptine (t₁/₂ = 3–6 h), pergolide (t₁/₂ = 12–27 h), or quinagolide (t₁/₂ = 11.5–17 h) [2], cabergoline enables once-weekly dosing protocols that minimize pharmacokinetic variability, simplifying experimental design in chronic dosing studies where maintaining steady-state receptor occupancy is critical for endpoint validity.

Quote Request

Request a Quote for n-(3-(Dimethylamino)propyl)-n-((ethylamino)carbonyl)-6-ergoline-8-carboxamid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.